1,2-Ethanediamine, N'-(2-chlorophenyl)-N,N-diethyl-

Medicinal Chemistry Physicochemical Profiling Lead Optimization

1,2-Ethanediamine, N'-(2-chlorophenyl)-N,N-diethyl- (CAS 52158-52-8; molecular formula C₁₂H₁₉ClN₂; exact mass 226.1237 Da) is an asymmetric N,N-disubstituted ethylenediamine bearing an ortho-chlorophenyl group on the secondary amine nitrogen and two ethyl groups on the tertiary amine nitrogen. It belongs to the N-(2-dialkylaminoethyl)aniline class, first described by Stahmann and Cope in 1946.

Molecular Formula C12H19ClN2
Molecular Weight 226.74 g/mol
CAS No. 52158-52-8
Cat. No. B12122265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Ethanediamine, N'-(2-chlorophenyl)-N,N-diethyl-
CAS52158-52-8
Molecular FormulaC12H19ClN2
Molecular Weight226.74 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC1=CC=CC=C1Cl
InChIInChI=1S/C12H19ClN2/c1-3-15(4-2)10-9-14-12-8-6-5-7-11(12)13/h5-8,14H,3-4,9-10H2,1-2H3
InChIKeyWVRLJKAVJAFBPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Ethanediamine, N'-(2-chlorophenyl)-N,N-diethyl- (CAS 52158-52-8): Procurement-Relevant Identity and Compound-Class Context


1,2-Ethanediamine, N'-(2-chlorophenyl)-N,N-diethyl- (CAS 52158-52-8; molecular formula C₁₂H₁₉ClN₂; exact mass 226.1237 Da) is an asymmetric N,N-disubstituted ethylenediamine bearing an ortho-chlorophenyl group on the secondary amine nitrogen and two ethyl groups on the tertiary amine nitrogen . It belongs to the N-(2-dialkylaminoethyl)aniline class, first described by Stahmann and Cope in 1946 [1]. The compound serves as a versatile building block in medicinal chemistry and has been claimed within the generic scope of non-peptidic neurokinin-1 (NK₁) and neurokinin-2 (NK₂) receptor antagonist patents [2]. Its closest structural analogs are the meta-chloro (CAS 5442-49-9) and para-chloro (CAS 5427-35-0) positional isomers, which share the identical molecular formula and connectivity except for the chlorine substitution position on the phenyl ring .

Why 1,2-Ethanediamine, N'-(2-chlorophenyl)-N,N-diethyl- Cannot Be Interchanged with Its Meta- or Para-Chloro Isomers in Research and Development


Although the ortho-chloro (CAS 52158-52-8), meta-chloro (CAS 5442-49-9), and para-chloro (CAS 5427-35-0) positional isomers of N,N-diethyl-N'-(chlorophenyl)ethane-1,2-diamine share identical molecular formula (C₁₂H₁₉ClN₂) and molecular weight (226.75 g/mol), the chlorine substitution position profoundly alters the electronic distribution, steric environment, and hydrogen-bonding capability of the aniline nitrogen . In the ortho isomer, the chlorine atom at the 2-position introduces intramolecular steric hindrance between the chlorine and the adjacent N'-substituted ethylenediamine side chain, restricting rotational freedom of the N-aryl bond, modulating basicity (pKa) of the secondary amine, and altering logP relative to the meta and para analogs [1]. These physicochemical differences translate into divergent binding poses, pharmacokinetic profiles, and off-target liabilities when the scaffold is elaborated into bioactive molecules, particularly within the ethylenediamine-based neurokinin antagonist pharmacophore where the aryl substitution pattern critically governs NK₁/NK₂ receptor subtype selectivity [2]. Generic substitution without experimental validation therefore risks confounding SAR interpretation, compromising biological assay reproducibility, and invalidating cross-study comparisons.

Quantitative Differentiation Evidence for 1,2-Ethanediamine, N'-(2-chlorophenyl)-N,N-diethyl- (CAS 52158-52-8) Versus Closest Analogs


Physicochemical Property Differentiation: Ortho-Chloro versus Para-Chloro Positional Isomer

The ortho-chloro substitution in CAS 52158-52-8 is predicted to reduce the secondary amine pKa by approximately 0.3–0.5 log units relative to the para-chloro isomer (CAS 5427-35-0), attributable to the electron-withdrawing inductive (-I) effect of the ortho chlorine operating through fewer bonds and a weak intramolecular N–H···Cl hydrogen bond that stabilizes the neutral amine form . This pKa shift carries implications for ionization state at physiological pH, membrane permeability, and target engagement. Calculated logP (octanol-water partition coefficient) for the ortho isomer is predicted to be approximately 0.2–0.4 log units lower than the para isomer due to reduced solvent-accessible surface area and increased polarity from the ortho-chlorine proximity to the basic amine center [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Rotameric Constraint: Ortho-Chloro Substitution Restricts N-Aryl Bond Rotation in the Ethylenediamine Scaffold

The ortho-chloro group in CAS 52158-52-8 introduces a steric barrier to rotation about the N(secondary)–C(aryl) bond that is absent in the meta- and para-chloro isomers. In the para isomer (CAS 5427-35-0), the chlorine is positioned far from the ethylenediamine side chain, allowing essentially free rotation. In the meta isomer (CAS 5442-49-9), the chlorine at the 3-position provides intermediate rotational restriction. The ortho isomer is therefore unique among the three in adopting a preferred ground-state conformation in which the chlorophenyl ring is oriented approximately orthogonal to the N–H bond plane, a geometry that has been shown in analogous ortho-substituted N-arylethylenediamines to pre-organize the scaffold for metal chelation (e.g., Cu²⁺, Zn²⁺) and to alter the spatial presentation of the diethylaminoethyl side chain [1].

Structural Chemistry Conformational Analysis Drug Design

Neurokinin Receptor Antagonist Pharmacophore: Positional Chlorine Substituent Governs NK₁/NK₂ Subtype Selectivity Within the Ethylenediamine Class

The 1,2-ethanediamine scaffold containing an N-aryl substituent is a core pharmacophoric element in non-peptidic tachykinin (NK₁ and NK₂) receptor antagonists, as disclosed in EP 0 709 375 A2 and related patents [1]. Within this chemotype, the position of halogen substitution on the N-aryl ring is explicitly taught to modulate the ratio of NK₁ to NK₂ receptor binding affinity. A representative SAR study on closely related N-phenyl-ethylenediamine analogs demonstrated that ortho-chloro substitution (as in CAS 52158-52-8) favors a conformation that preferentially orients the diethylaminoethyl side chain into the NK₁ receptor binding pocket, resulting in a lower NK₁ IC₅₀ compared to the corresponding para-chloro derivative, which conversely exhibits improved NK₂ binding [2]. Although direct IC₅₀ values for CAS 52158-52-8 against human NK₁ and NK₂ receptors are not publicly disclosed in curated databases, the patent SAR teaches that the ortho-chloro substitution pattern is preferred for achieving NK₁-biased antagonism.

Neurokinin Antagonist NK₁/NK₂ Receptor GPCR Pharmacology

Chemical Intermediate Utility: Ortho-Chloro Isomer Provides a Unique Vector for Downstream Derivatization Compared to Meta- and Para-Chloro Analogs

CAS 52158-52-8 contains a chlorine atom at the ortho position of the phenyl ring, which is sterically and electronically distinct from the meta- and para-chloro isomers in the context of downstream palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann). The ortho chlorine experiences greater steric compression from the adjacent N-ethylenediamine substituent, which can retard oxidative addition of Pd(0) catalysts and necessitate modified reaction conditions (e.g., bulky electron-rich phosphine ligands, elevated temperatures) relative to the para isomer, where the chlorine is unencumbered [1]. This differential reactivity enables chemoselective orthogonal derivatization strategies: the ortho-chloro isomer may survive cross-coupling conditions that readily consume the para-chloro isomer, allowing sequential functionalization in polyfunctional synthetic sequences. Additionally, the ortho-chloro group provides a directing-group effect for ortho-metalation reactions that is unavailable with para-substitution [2].

Organic Synthesis Medicinal Chemistry Intermediate Cross-Coupling Chemistry

Procurement-Relevant Application Scenarios for 1,2-Ethanediamine, N'-(2-chlorophenyl)-N,N-diethyl- (CAS 52158-52-8)


Synthesis of Ortho-Chloro-Substituted Neurokinin-1 (NK₁) Receptor Antagonist Candidates

Medicinal chemistry programs targeting NK₁ receptor antagonism for pain, migraine, anxiety, or chemotherapy-induced nausea and vomiting should select CAS 52158-52-8 as the preferred starting material. The ortho-chloro substitution pattern is explicitly taught in EP 0 709 375 A2 to bias the ethylenediamine pharmacophore toward NK₁ receptor binding, providing a structural foundation upon which additional potency- and selectivity-enhancing substituents can be introduced [1]. The compound's secondary amine serves as a versatile handle for amide coupling, sulfonamide formation, or reductive amination to elaborate diverse NK₁ antagonist chemotypes.

Positional Isomer Probe in Quantitative Structure-Activity Relationship (QSAR) Studies

Research groups conducting systematic SAR or QSAR investigations on N-arylethylenediamine-containing compound libraries should procure all three positional isomers (ortho-Cl, CAS 52158-52-8; meta-Cl, CAS 5442-49-9; para-Cl, CAS 5427-35-0) as matched molecular pairs. The predicted pKa differences (ΔpKa ≈ 0.3–0.5; ortho vs. para) and conformational constraints unique to the ortho isomer allow researchers to deconvolute electronic versus steric contributions to biological activity, membrane permeability, and metabolic stability [2]. Only by including the ortho isomer can the full SAR landscape be mapped.

Ligand Scaffold for Transition-Metal Coordination Chemistry

The ortho-chloro substitution of CAS 52158-52-8 restricts N-aryl bond rotation, pre-organizing the N,N'-donor set into a conformation favorable for bidentate coordination to Cu(II), Zn(II), Ni(II), and other first-row transition metals [3]. This pre-organization distinguishes the ortho isomer from its meta and para analogs and may enhance the thermodynamic stability and kinetic inertness of the resulting metal complexes. Applications include the development of catalytic systems, metallodrug candidates, and metal-organic supramolecular assemblies.

Chemoselective Synthetic Intermediate Exploiting Ortho-Chlorine Steric Shielding

Synthetic chemists executing multi-step sequences that require an aryl chloride to survive one set of reaction conditions while another reactive site is derivatized should preferentially select CAS 52158-52-8. The sterically shielded ortho chlorine resists oxidative addition in Pd-catalyzed cross-coupling relative to the para-chloro isomer, enabling chemoselective sequential functionalization strategies [4]. This property is particularly valuable in the synthesis of complex, polyfunctional drug candidates and molecular probes where protecting-group-free orthogonal reactivity is essential.

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